

Toxicological Profile of (5-Methyl-3-isoxazolyl)methylamine: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (5-Methyl-3-isoxazolyl)methylamine

Cat. No.: B136182

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The toxicological properties of **(5-Methyl-3-isoxazolyl)methylamine** have not been fully investigated. This document summarizes the currently available information, which is primarily derived from safety data sheets. A comprehensive toxicological evaluation would require further experimental studies.

Introduction

(5-Methyl-3-isoxazolyl)methylamine is a chemical compound containing an isoxazole ring, a heterocycle that is a component of various biologically active molecules.^{[1][2]} Isoxazole derivatives have been explored for a range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.^{[3][4]} Despite the interest in the isoxazole scaffold, specific and detailed toxicological data for **(5-Methyl-3-isoxazolyl)methylamine** (CAS No. 154016-48-5) is scarce in publicly available literature.^{[5][6]} This guide provides a summary of the known hazard information and outlines general toxicological testing protocols relevant to this class of compound.

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS), **(5-Methyl-3-isoxazolyl)methylamine** is classified as a corrosive substance.^{[5][6]}

Primary Hazards:

- Skin Corrosion/Irritation: Causes severe skin burns.[5][6]
- Serious Eye Damage/Irritation: Causes serious eye burns.[5][6]
- Respiratory Irritation: May cause respiratory irritation.[7]
- Harmful if Swallowed: May be harmful if ingested.[6]

Due to its corrosive nature, direct contact with the skin, eyes, and mucous membranes should be strictly avoided.

Summary of Toxicological Data

A thorough literature search did not yield any quantitative toxicological data such as LD50 (Lethal Dose, 50%), LC50 (Lethal Concentration, 50%), NOAEL (No-Observed-Adverse-Effect Level), or LOAEL (Lowest-Observed-Adverse-Effect Level) for **(5-Methyl-3-isoxazolyl)methylamine**. [5] The table below reflects the absence of this specific data.

Toxicological Endpoint	Test Species	Route of Administration	Value	Reference
Acute Oral Toxicity (LD50)	Not available	Oral	Not available	[5]
Acute Dermal Toxicity (LD50)	Not available	Dermal	Not available	[5]
Acute Inhalation Toxicity (LC50)	Not available	Inhalation	Not available	[5]
Skin Corrosion/Irritation	Not available	Dermal	Causes burns	[5][6]
Eye Damage/Irritation	Not available	Ocular	Causes burns	[5][6]
Genotoxicity	Not available	In vitro/In vivo	Not available	[5]
Carcinogenicity	Not available	Not available	Not available	[5]
Reproductive Toxicity	Not available	Not available	Not available	[5]

Experimental Protocols for Toxicological Assessment

In the absence of specific studies on **(5-Methyl-3-isoxazolyl)methylamine**, this section outlines standard, generalized protocols for key toxicological endpoints. These methodologies are based on OECD (Organisation for Economic Co-operation and Development) guidelines, which are internationally accepted standards for chemical safety testing.

Acute Oral Toxicity - Up-and-Down Procedure (OECD TG 425)

This method is used to estimate the LD50 of a substance.

- **Test Animals:** Typically, female rats from a standard laboratory strain are used. Animals are acclimated to laboratory conditions for at least 5 days before the study.
- **Housing and Feeding:** Animals are housed individually with free access to standard laboratory diet and drinking water.
- **Dose Administration:** The test substance is administered orally by gavage. The volume administered should not exceed 1 mL/100 g of body weight.
- **Procedure:**
 - A single animal is dosed at a starting dose level.
 - The animal is observed for signs of toxicity and mortality for up to 14 days.
 - If the animal survives, the next animal is dosed at a higher dose level. If the animal dies, the next animal is dosed at a lower dose level.
 - The dose for each subsequent animal is adjusted up or down depending on the outcome for the previously dosed animal.
 - This process is continued until the stopping criteria are met.
- **Observations:** Animals are observed for changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Body weight is recorded weekly.
- **Data Analysis:** The LD50 is calculated using the maximum likelihood method.

In Vitro Skin Corrosion: Reconstructed Human Epidermis (RHE) Test Method (OECD TG 431)

This test determines the corrosive potential of a substance on the skin.

- **Test System:** A reconstructed human epidermis model, which is a three-dimensional tissue construct that mimics the biochemical and physiological properties of the upper parts of the human skin.

- Procedure:
 - The test substance is applied topically to the surface of the skin tissue.
 - The substance is exposed to the tissue for a defined period (e.g., 3 minutes and 1 hour).
 - After exposure, the tissue is rinsed and incubated.
- Viability Assessment: Cell viability is measured by the enzymatic conversion of the vital dye MTT into a blue formazan salt that is quantitatively measured after extraction from the tissue.
- Classification: A substance is identified as corrosive if the mean tissue viability after exposure is below a certain threshold.

Bacterial Reverse Mutation Test (Ames Test) (OECD TG 471)

This test is used to assess the mutagenic potential of a substance.

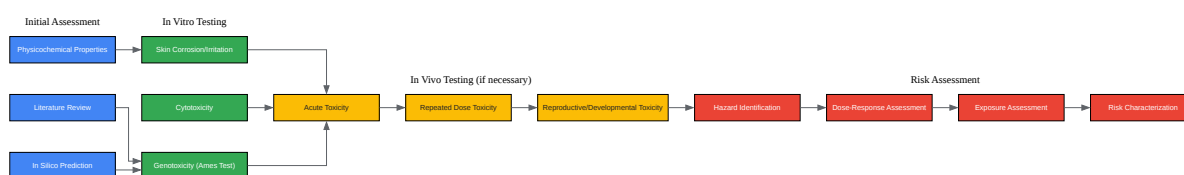
- Test System: Several strains of *Salmonella typhimurium* and *Escherichia coli* with pre-existing mutations that leave them unable to synthesize an essential amino acid (e.g., histidine or tryptophan).
- Procedure:
 - The tester strains are exposed to the test substance with and without a metabolic activation system (S9 mix, derived from rat liver).
 - The mixture is incubated.
- Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) is counted.
- Interpretation: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the negative control.

Signaling Pathways and Mechanisms of Toxicity

There is no available information on the specific signaling pathways or mechanisms through which **(5-Methyl-3-isoxazolyl)methylamine** exerts its toxic effects. For many corrosive substances, the primary mechanism of local toxicity is non-specific damage to cellular membranes and proteins due to their chemical reactivity.

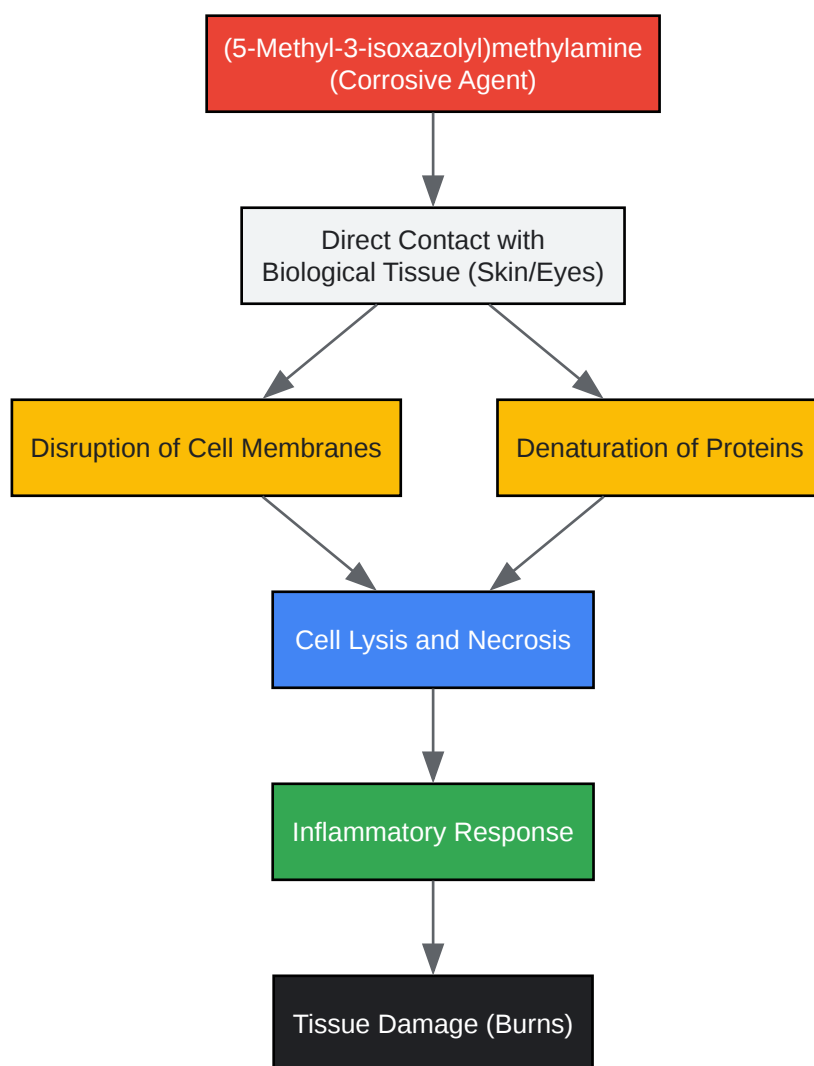
Visualizations

As no specific signaling pathways or detailed experimental workflows for **(5-Methyl-3-isoxazolyl)methylamine** have been described in the literature, the following diagrams illustrate a generalized workflow for toxicological assessment and a hypothetical mechanism of corrosive action.



[Click to download full resolution via product page](#)

Caption: Generalized workflow for the toxicological assessment of a novel chemical compound.



[Click to download full resolution via product page](#)

Caption: Hypothetical mechanism of action for a corrosive substance.

Conclusion

The available data on the toxicological properties of **(5-Methyl-3-isoxazoly)lmethylamine** is limited and primarily indicates a corrosive hazard. There is a clear lack of comprehensive in vivo and in vitro studies to fully characterize its toxicological profile. For professionals handling this compound, strict adherence to safety protocols for corrosive materials is paramount. Further research is necessary to establish a complete toxicological profile, including acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive toxicity, to ensure its safe use in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. wjpsonline.com [wjpsonline.com]
- 3. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. (5-methyl-3-phenyl-4-isoxazolyl)methylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [Toxicological Profile of (5-Methyl-3-isoxazolyl)methylamine: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b136182#toxicological-properties-of-5-methyl-3-isoxazolyl-methylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com